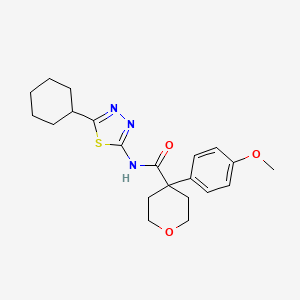![molecular formula C16H18N4O2S B11006996 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11006996.png)
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that features a thiazole ring and an oxazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps starting from commercially available substances. The synthetic route includes the formation of the thiazole and oxazole rings, followed by their fusion to the pyridine ring. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor. This makes it a promising candidate for cancer therapy, as PI3K plays a crucial role in cell growth, survival, and proliferation. Additionally, its unique structure allows it to interact with various biological targets, making it useful in medicinal chemistry research .
Mechanism of Action
The compound exerts its effects by inhibiting the activity of phosphoinositide 3-kinase (PI3K). It binds to the kinase domain of PI3K, preventing its interaction with its natural substrates. This inhibition disrupts the PI3K signaling pathway, which is essential for cell growth and survival, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar compounds include other thiazole and oxazole derivatives, such as:
1,3,4-thiadiazole derivatives: Known for their broad-spectrum biological activities, including antibacterial and antifungal properties.
1,2,3-triazolo[4,5-b]pyridine: Used in various chemical syntheses and known for its unique structural properties. N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its specific inhibitory activity against PI3K, making it a valuable compound in cancer research.
Properties
Molecular Formula |
C16H18N4O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H18N4O2S/c1-7(2)12-6-11(13-9(4)20-22-15(13)18-12)14(21)19-16-17-8(3)10(5)23-16/h6-7H,1-5H3,(H,17,19,21) |
InChI Key |
ZJQJOOBYXHWGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11006916.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11006924.png)
![4-phenyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B11006932.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11006941.png)
![4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B11006946.png)
![2-[acetyl(propan-2-yl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006947.png)

![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11006952.png)
![3-(3,4-dimethoxyphenyl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11006955.png)
![N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11006958.png)
![methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate](/img/structure/B11006967.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11006989.png)

![7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11007009.png)
